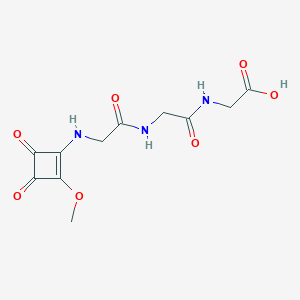

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine

Description

Properties

CAS No. |

918427-56-2 |

|---|---|

Molecular Formula |

C11H13N3O7 |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

2-[[2-[[2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C11H13N3O7/c1-21-11-8(9(19)10(11)20)14-3-6(16)12-2-5(15)13-4-7(17)18/h14H,2-4H2,1H3,(H,12,16)(H,13,15)(H,17,18) |

InChI Key |

NQVMPFUSFPETTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)C1=O)NCC(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine typically involves the reaction of squaric acid derivatives with glycine residues. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic transformations.

Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine involves its ability to form strong hydrogen bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of protein structures. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key regulatory proteins and enzymes in various biological processes .

Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its unique N-terminal substituent. Below is a structural comparison with analogous glycine-based peptides (Table 1):

Table 1: Structural Comparison of Glycine Derivatives

The cyclobutene ring’s strain and electron-withdrawing effects may render the target compound more reactive than unmodified tripeptides .

Thermal Stability

Thermal decomposition studies of glycine, glycylglycine, and glycylglycylglycine under oxidative conditions () reveal that peptide chain elongation increases thermal stability. For example:

- Glycine : Decomposes at ~290°C.

- Glycylglycine : Decomposes at ~315°C.

- Glycylglycylglycine : Decomposes at ~330°C.

The target compound’s dioxocyclobutene group may lower thermal stability compared to unmodified tripeptides due to ring strain and oxidative susceptibility. However, the methoxy group could mitigate this by donating electron density, stabilizing the structure. Direct data is unavailable, but analogous cyclobutane derivatives decompose at temperatures ~250–300°C, suggesting similar behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

The target compound’s moderate solubility likely arises from a balance between the hydrophilic tripeptide backbone and the hydrophobic cyclobutene ring. Its logP is higher than unmodified tripeptides but lower than benzoylthio derivatives, suggesting intermediate membrane permeability .

Research Findings and Limitations

Biological Activity

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclobutene ring and multiple glycine units. Its molecular formula is , with a molecular weight of 240.21 g/mol.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis.

- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Anticancer Studies :

- Enzyme Inhibition :

- Antioxidant Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.